molecular formula C9H12N2O2S B2955719 1-(Thiazol-2-yl)piperidine-2-carboxylic acid CAS No. 1104596-34-0

1-(Thiazol-2-yl)piperidine-2-carboxylic acid

Cat. No.: B2955719
CAS No.: 1104596-34-0
M. Wt: 212.27
InChI Key: DDJJGPGHEHBBFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Thiazol-2-yl)piperidine-2-carboxylic acid is a heterocyclic compound that features a thiazole ring fused with a piperidine ring. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of both thiazole and piperidine moieties imparts unique chemical and biological properties to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Thiazol-2-yl)piperidine-2-carboxylic acid typically involves the reaction of thiazole derivatives with piperidine derivatives under controlled conditions. One common method includes the condensation of 2-aminothiazole with piperidine-2-carboxylic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions: 1-(Thiazol-2-yl)piperidine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups such as halogens, alkyl, or aryl groups .

Scientific Research Applications

1-(Thiazol-2-yl)piperidine-2-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Thiazol-2-yl)piperidine-2-carboxylic acid varies depending on its application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. For example, it can inhibit the activity of certain enzymes by interacting with their active sites, leading to a decrease in the production of specific metabolites . The thiazole ring’s aromaticity and the piperidine ring’s flexibility contribute to its ability to interact with various molecular targets.

Comparison with Similar Compounds

  • 1-(Benzo[d]thiazol-2-yl)piperidine-3-carboxylic acid
  • 1-(Thiazol-2-yl)pyrrolidine-2-carboxylic acid
  • 1-(Thiazol-2-yl)piperidine-2,6-dione

Comparison: 1-(Thiazol-2-yl)piperidine-2-carboxylic acid is unique due to the specific arrangement of the thiazole and piperidine rings, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable molecule for various applications .

Properties

IUPAC Name

1-(1,3-thiazol-2-yl)piperidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2S/c12-8(13)7-3-1-2-5-11(7)9-10-4-6-14-9/h4,6-7H,1-3,5H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDJJGPGHEHBBFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)C(=O)O)C2=NC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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